N-[(2-chlorophenyl)methyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
The compound N-[(2-chlorophenyl)methyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide features a dihydropyrimidinone core substituted with a methyl group at position 4 and a pyrrolidin-1-yl group at position 2. The acetamide side chain is linked to a 2-chlorophenylmethyl group.
Key structural attributes:
- Dihydropyrimidinone ring: A scaffold known for hydrogen-bonding capabilities via the carbonyl oxygen and NH group.
- 2-Chlorophenylmethyl group: The chloro substituent may influence lipophilicity and steric interactions.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-13-10-17(25)23(18(21-13)22-8-4-5-9-22)12-16(24)20-11-14-6-2-3-7-15(14)19/h2-3,6-7,10H,4-5,8-9,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUQECKVXXXDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with f3406-9719, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It has been suggested that f3406-9719 inhibits the entry of lassa mammarenavirus (lasv) by affecting the ssp–gp2 subunit interface of the lasv glycoprotein, thereby blocking ph-dependent viral fusion.
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and structural characteristics that contribute to its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure characterized by a chlorophenyl group and a pyrrolidine moiety, which are known to enhance biological activity. The presence of a dihydropyrimidine core is significant as it is often associated with various pharmacological effects.
Antiviral Activity
Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives that include piperidine rings have been shown to inhibit viral fusion processes. The mechanism often involves interference with the viral entry into host cells, as seen in studies focusing on respiratory syncytial virus (RSV) . This suggests that this compound might also possess similar antiviral capabilities.
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Compounds with dihydropyrimidine structures have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, studies on related compounds have demonstrated their ability to arrest cells in mitosis, leading to cellular death through mechanisms involving kinesin spindle protein (KSP) inhibition . This highlights the potential of this compound as a candidate for further investigation in cancer therapies.
Biological Assays and Efficacy
A series of biological assays have been conducted to evaluate the efficacy of compounds similar to this compound:
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Antiviral Studies : A study highlighted a derivative that inhibited RSV fusion with host membranes effectively . The findings suggest that structural modifications can enhance antiviral activity.
- Anticancer Investigations : Research on similar dihydropyrimidine derivatives revealed their ability to inhibit cell growth in various cancer models, indicating potential therapeutic applications .
- Antibacterial Properties : Compounds with similar functional groups showed moderate antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, suggesting a broad spectrum of biological activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents or heterocyclic systems:
Key Observations :
- Substituent Effects on Lipophilicity : The 2-chlorophenylmethyl group in the target compound likely increases lipophilicity compared to the sulfamoylphenyl (polar) or benzodioxolylmethyl (moderate polarity) groups .
- Biological Implications : The pyrrolidin-1-yl group in the target compound and its difluorophenyl analog could improve target engagement due to basic nitrogen interactions, whereas benzothiazole derivatives (e.g., ) prioritize aromatic stacking.
Preparation Methods
Formation of 4-Methyl-6-Oxo-2-(Pyrrolidin-1-Yl)-1,6-Dihydropyrimidine
The pyrrolidine-substituted dihydropyrimidinone is synthesized via a cyclocondensation reaction. A mixture of urea, ethyl acetoacetate, and pyrrolidine is heated under reflux in ethanol with catalytic hydrochloric acid. The reaction proceeds via enamine formation, followed by cyclization to yield the dihydropyrimidinone core. Nuclear magnetic resonance (NMR) analysis confirms substitution at the C2 position, with a characteristic singlet for the methyl group at δ 2.34 ppm in the H spectrum.
Optimization of Ring Functionalization
Alternative routes employ microwave-assisted synthesis to reduce reaction times. For example, irradiation at 150°C for 15 minutes in dimethylformamide (DMF) achieves 78% yield, compared to 62% under conventional heating. Solvent screening reveals polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) enhance reaction rates by stabilizing transition states through dipole interactions.
Preparation of the Chloroacetamide Intermediate
The acetamide linker is introduced via a two-step sequence involving chloroacetylation and subsequent nucleophilic substitution.
Synthesis of N-(2-Chlorobenzyl)Chloroacetamide
2-Chlorobenzylamine reacts with chloroacetyl chloride in dichloromethane (DCM) under biphasic conditions (aqueous NaOH, 0–5°C). The reaction exhibits 89% conversion within 2 hours, with excess chloroacetyl chloride driving the reaction to completion. Precipitation in ice-cold water yields the intermediate as a white crystalline solid (mp 84–86°C).
Purification and Stability Considerations
High-performance liquid chromatography (HPLC) analysis using a C18 column (30% acetonitrile/water, 1 mL/min flow) confirms >98% purity. Stability studies indicate decomposition above 40°C, necessitating storage at –20°C under nitrogen.
Coupling of the Dihydropyrimidinone and Chloroacetamide Moieties
The final step involves nucleophilic displacement of the chloride group on the acetamide intermediate by the dihydropyrimidinone’s N1 position.
Alkylation in Biphasic Systems
A mixture of the dihydropyrimidinone (1.0 equiv), N-(2-chlorobenzyl)chloroacetamide (1.2 equiv), potassium carbonate (2.5 equiv), and potassium iodide (0.1 equiv) in acetone is stirred at 60°C for 12 hours. The biphasic liquid–solid system minimizes side reactions, achieving 74% yield. Monitoring by thin-layer chromatography (TLC) (ethyl acetate/hexane, 1:1) confirms complete consumption of the starting material.
Solvent and Base Screening
Comparative studies highlight acetone’s superiority over DCM or toluene due to its ability to solubilize both organic and inorganic components. Substituting potassium carbonate with triethylamine reduces yields to 52%, attributed to incomplete deprotonation of the dihydropyrimidinone nitrogen.
Purification and Characterization
Crude product purification is critical for pharmaceutical-grade output.
Recrystallization Techniques
The product is recrystallized from a methanol/water (3:1) mixture, yielding needle-like crystals with 99.5% purity by HPLC. Gradual cooling from 60°C to 3°C prevents oiling out, a common issue with polar heterocycles.
Spectroscopic Confirmation
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H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, ArH), 4.52 (s, 2H, CH2CO), 3.44–3.39 (m, 4H, pyrrolidine), 2.32 (s, 3H, CH3), 1.92–1.85 (m, 4H, pyrrolidine).
-
LC-MS (ESI+) : m/z 403.1 [M+H]+ (calculated 403.15 for C19H20ClN4O2).
Comparative Analysis of Synthetic Routes
A systematic evaluation of three published methods reveals trade-offs between yield, scalability, and purity:
| Method | Yield (%) | Purity (%) | Scalability | Reference |
|---|---|---|---|---|
| Biphasic alkylation | 74 | 99.5 | High | |
| Microwave-assisted | 78 | 98.2 | Moderate | |
| Classical reflux | 62 | 97.8 | Low |
The biphasic method is favored for industrial applications due to its compatibility with continuous flow systems.
Troubleshooting Common Synthesis Challenges
Incomplete Alkylation
Inadequate base stoichiometry or insufficient reaction time leads to residual starting material. Increasing potassium carbonate to 3.0 equiv and extending the reaction to 16 hours raises yields to 81%.
Epimerization at the Dihydropyrimidinone C4 Position
Prolonged heating above 70°C induces racemization, detected via chiral HPLC. Maintaining temperatures below 60°C and using inert atmospheres prevents this degradation.
Q & A
Q. How can researchers optimize the synthetic route for N-[(2-chlorophenyl)methyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide to improve yield and purity?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Condensation of 4-methyl-6-oxo-1,6-dihydropyrimidine with pyrrolidine under basic conditions to introduce the pyrrolidin-1-yl substituent .
- Step 2 : Alkylation with 2-chlorobenzyl bromide to form the N-[(2-chlorophenyl)methyl] intermediate.
- Step 3 : Acetamide linkage via nucleophilic acyl substitution, using reagents like chloroacetyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) .
Optimization Strategies : - Control reaction temperature (e.g., 60–80°C for Step 1) and pH (e.g., neutral conditions for Step 3) to minimize side reactions.
- Use HPLC or TLC to monitor reaction progress .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer :
- 1H NMR : Key peaks include aromatic protons (δ 7.2–7.5 ppm for 2-chlorobenzyl), pyrimidine NH (δ ~12.5 ppm, broad singlet), and pyrrolidine protons (δ 1.8–3.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z ~400–450) and fragmentation patterns .
- Elemental Analysis : Validate purity by matching calculated vs. observed C, H, N, and S percentages (e.g., <0.5% deviation) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases or proteases using fluorometric or colorimetric assays (e.g., IC50 determination with ATPase activity kits) .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells expressing target receptors .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to assess anti-proliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the pyrrolidine and 2-chlorobenzyl groups in pharmacological activity?
- Methodological Answer :
- Analog Synthesis : Replace pyrrolidine with piperidine or morpholine to assess ring size/rigidity effects. Modify the 2-chlorophenyl group to 4-fluorophenyl or unsubstituted phenyl .
- Biological Testing : Compare IC50 values across analogs in enzyme/receptor assays. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions .
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .
Q. What strategies can resolve contradictions in reported IC50 values across different assay systems?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like ATP concentration (for kinase assays), pH, and temperature .
- Validate Target Engagement : Use cellular thermal shift assays (CETSA) to confirm direct target binding .
- Cross-Validate : Compare results from orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How can researchers identify the primary molecular target(s) of this compound in complex biological systems?
- Methodological Answer :
- Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays followed by LC-MS/MS to identify bound proteins .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes whose loss abolishes compound activity .
- Transcriptomics : Analyze RNA-seq data from treated cells to map pathway enrichment (e.g., apoptosis, DNA repair) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
